Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
CAS No.: 43028-63-3
Cat. No.: VC1978856
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43028-63-3 |
|---|---|
| Molecular Formula | C9H12N2O3S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-3-14-9(13)5-4(2)6(7(10)12)15-8(5)11/h3,11H2,1-2H3,(H2,10,12) |
| Standard InChI Key | KZNNKLUXBNFFLZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)N)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)N)N |
Introduction
Chemical Structure and Basic Properties
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate belongs to the thiophene class of heterocyclic compounds, featuring a five-membered ring containing a sulfur atom. The structural complexity of this molecule arises from the presence of multiple functional groups strategically positioned around the thiophene core, creating a multifunctional scaffold with diverse reactivity profiles. The compound exhibits distinctive characteristics due to the electronic interplay between these functional groups and the aromatic thiophene system.
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 43028-63-3 |
| Molecular Formula | C₉H₁₂N₂O₃S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | ethyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate |
| InChI Key | KZNNKLUXBNFFLZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)N)N |
| Melting Point | 181-182°C |
| Physical Form | Powder |
The structural features include several key functional groups: an amino group at position 2, a carbamoyl (aminocarbonyl) group at position 5, a methyl substituent at position 4, and an ethyl carboxylate at position 3 of the thiophene ring . These functional groups collectively contribute to the compound's chemical behavior, solubility profile, and potential for further derivatization.
Chemical Reactivity and Structure-Activity Relationships
The reactivity of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is dominated by the presence of multiple functional groups attached to the thiophene core. Each functional group offers distinct reactivity patterns that can be exploited for further chemical transformations:
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The primary amino group at position 2 is nucleophilic and can participate in various reactions:
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Acylation reactions with acid chlorides or anhydrides
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Condensation reactions with aldehydes or ketones
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Diazotization reactions followed by substitution or coupling
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The carbamoyl group at position 5 can undergo:
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Hydrolysis to the corresponding carboxylic acid
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Dehydration to form nitriles
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Reactions with alcohols to form carbamates
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The ethyl ester functionality at position 3 is susceptible to:
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Hydrolysis under acidic or basic conditions
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Transesterification with other alcohols
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Reduction to alcohols or aldehydes
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The thiophene ring itself can participate in electrophilic aromatic substitution reactions, although the presence of multiple substituents affects the regioselectivity and reaction rates.
These reactive sites make Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate a versatile synthetic intermediate that can be transformed into a diverse array of derivatives with potentially enhanced or specialized properties .
| Hazard Classification | Description |
|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed |
| Skin Irritation (Category 2) | Causes skin irritation |
| Eye Irritation (Category 2A) | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation |
The compound carries the GHS pictogram for health hazard and is labeled with the signal word "Warning" . Recommended safety precautions include:
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Personal Protective Equipment (PPE):
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Chemical-resistant gloves
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Safety goggles or face shield
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Laboratory coat
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Use in a well-ventilated area or fume hood
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Emergency Procedures:
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In case of skin contact: Wash immediately with soap and plenty of water
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Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do
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If ingested: Seek medical attention immediately
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Storage Requirements:
Proper handling and disposal procedures should be followed in accordance with local regulations for laboratory chemicals.
Biological Activities and Research Applications
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and its structural analogs have garnered interest in medicinal chemistry and pharmaceutical research due to the privileged nature of the aminothiophene scaffold. While specific biological activity data for this compound is limited in the available literature, the structural features suggest potential applications in several areas:
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Medicinal Chemistry:
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The 2-aminothiophene scaffold appears in various bioactive compounds with antitumor, antibacterial, antifungal, and anti-inflammatory activities
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The multiple functional groups provide opportunities for structure-activity relationship studies
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The compound could serve as a key intermediate in the synthesis of more complex bioactive molecules
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Material Science Applications:
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Thiophene derivatives are extensively used in conductive polymers and electronic materials
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The extended conjugation and potential for further functionalization make this compound potentially useful in materials research
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Synthetic Versatility:
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The compound serves as a valuable building block for the construction of more complex heterocyclic systems
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Each functional group presents opportunities for selective transformations leading to diverse molecular architectures
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The presence of donor and acceptor groups within the structure may contribute to interesting electronic properties that could be exploited in specialized applications such as dye development or photoactive materials .
Related Thiophene Derivatives and Structural Analogs
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate belongs to a broader family of functionalized aminothiophenes with varying substitution patterns. Several structural analogs have been documented in the scientific literature, including:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | C₁₃H₂₀N₂O₃S | 284.38 | 329082-04-4 | Diethylcarbamoyl instead of carbamoyl group |
| Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | C₁₁H₁₆N₂O₃S | 256.32 | 217962-82-8 | Dimethylcarbamoyl instead of carbamoyl group |
| Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | C₁₅H₁₆N₂O₃S | 304.36 | 43028-57-5 | Phenylcarbamoyl instead of carbamoyl group |
| Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate | C₁₈H₂₀N₂O₅S | 376.43 | N/A | 4-Ethoxycarbonylphenylcarbamoyl instead of carbamoyl |
These structural variations provide valuable insights into structure-activity relationships and offer opportunities for comparative studies regarding physical properties, reactivity patterns, and potential biological activities . The systematic modification of the carbamoyl group appears to be a common approach in developing this class of compounds, potentially to tune solubility, binding properties, or metabolic stability.
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